AMPA Receptor Antagonism: Relative Anticonvulsant Potency vs. Diazepam
Derivatives of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one, specifically 4-acetyl-1-substituted analogs, have been designed and evaluated as AMPA receptor antagonists. In a head-to-head comparative study against the clinical anticonvulsant diazepam in a pentylenetetrazole (PTZ)-induced seizure model in mice, the most potent compound (12b) exhibited a relative potency of 1.66, meaning it was 66% more potent than diazepam under identical assay conditions [1]. This contrasts sharply with earlier quinoxalinedione AMPA antagonists like CNQX, which, while potent at the receptor level (IC₅₀ = 0.3 μM for AMPA), show significant affinity for the NMDA receptor glycine site (IC₅₀ = 25 μM) , and NBQX, which suffers from poor solubility and nephrotoxicity in vivo [2].
| Evidence Dimension | In vivo anticonvulsant efficacy |
|---|---|
| Target Compound Data | Relative potency = 1.66 (for compound 12b, a 4-acetyl-1-substituted derivative) |
| Comparator Or Baseline | Diazepam (relative potency = 1.0) |
| Quantified Difference | 66% increase in potency relative to diazepam |
| Conditions | Pentylenetetrazole (PTZ)-induced seizure model in mice |
Why This Matters
The quantitative potency advantage over a standard-of-care anticonvulsant provides a clear, data-driven rationale for selecting this scaffold for CNS drug discovery programs targeting AMPA receptors.
- [1] El-Helby, A.-G. A.; Ayyad, R. R. A.; El-Adl, K.; Sakr, H.; Abd-Elrahman, A. A.; Eissa, I. H.; Elwan, A. Design, molecular docking and synthesis of some novel 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one derivatives for anticonvulsant evaluation as AMPA-receptor antagonists. *Med. Chem. Res.* **2016**, *25*, 3030–3046. https://doi.org/10.1007/s00044-016-1723-7. View Source
- [2] Morley, P.; et al. Neuroprotective effects of a novel AMPA receptor antagonist, YM872. *NeuroReport* **1998**, *9*, 1631–1635. https://pubmed.ncbi.nlm.nih.gov/9631476/. View Source
